molecular formula C25H27Cl2FN4O4 B3322807 Simotinib hydrochloride CAS No. 1538617-88-7

Simotinib hydrochloride

Cat. No.: B3322807
CAS No.: 1538617-88-7
M. Wt: 537.4 g/mol
InChI Key: RNEAUPHMDFWZDA-UHFFFAOYSA-N
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Description

Simotinib hydrochloride is a novel small-molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor. It has shown promising antineoplastic activities, particularly in the treatment of non-small cell lung cancer. The compound is known for its ability to inhibit the growth of cancer cells by blocking the signaling pathways that promote cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simotinib hydrochloride involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the alkylation of 3,4-dihydroxybenzoic acid to form a protected intermediate, followed by a series of reactions including chlorination, coupling with aniline derivatives, and final deprotection to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Simotinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Simotinib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Simotinib hydrochloride exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By targeting these pathways, this compound effectively reduces the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simotinib hydrochloride is unique in its specific molecular structure, which allows for potent and selective inhibition of the epidermal growth factor receptor. Its favorable pharmacokinetic profile and manageable side effects make it a promising candidate for cancer therapy.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O4.ClH/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25;/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEAUPHMDFWZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538617-88-7
Record name Simotinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538617887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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